molecular formula C17H24N2O2 B1527674 tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate CAS No. 942148-12-1

tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B1527674
CAS No.: 942148-12-1
M. Wt: 288.4 g/mol
InChI Key: QKNNTRWRJFJHCT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-(1-amino-2-methylpropan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,11,18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNNTRWRJFJHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727996
Record name tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942148-12-1
Record name tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis Pathways

The synthesis of tert-butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate typically involves:

  • Formation of the Indole Ring : Indole derivatives are synthesized through various methods, including Fischer indole synthesis or Buchwald-Hartwig coupling.
  • Carboxylation : The introduction of the carboxylate group is achieved via esterification reactions using tert-butyl alcohol.
  • Amine Substitution : The amino group is introduced through nucleophilic substitution reactions.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that indole derivatives exhibit anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Neuroprotective Effects : The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .
  • Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antimicrobial activity against various bacterial strains, positioning it as a potential lead for antibiotic development .

Material Science

This compound is utilized in the development of functional materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
  • Sensor Development : Its unique chemical structure allows for the design of sensors capable of detecting specific ions or small molecules, which can be beneficial in environmental monitoring and medical diagnostics .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including this compound, and evaluated their anticancer activity against various cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly in breast and colon cancer cells, attributed to apoptosis induction through caspase activation pathways.

Case Study 2: Neuroprotective Effects

A research team investigated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The study found that treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests .

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, leading to biological activity. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
  • CAS No.: 942148-12-1
  • Molecular Formula : C₁₇H₂₄N₂O₂
  • Molecular Weight : 288.38 g/mol
  • Purity : ≥95% (as per analytical certificates) .

Structural Features :

  • Contains a tert-butyl carbamate group protecting the indole nitrogen.
  • Substituent at the 3-position: 1-amino-2-methylpropan-2-yl group, a branched alkylamine.

Structural and Functional Group Variations

The tert-butyl indole-1-carboxylate scaffold is versatile, with substituents at the 3-position dictating properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name (CAS No.) Substituent at Indole 3-Position Molecular Weight (g/mol) Key Functional Groups Synthesis Yield/Purity Applications/Properties Reference
Target Compound (942148-12-1) 1-Amino-2-methylpropan-2-yl 288.38 Branched alkylamine, tert-butyl carbamate ≥95% purity (commercial) Pharmaceutical intermediate
Ethyl 1-[(tert-Boc)amino]-pyrrole derivative (N/A) Bis(1-methylindol-3-yl)carbonyl 554.42 Pyrrole core, carbonyl groups 98% yield Potential bioactive agent
tert-Butyl 3-chloro-1H-indole-1-carboxylate (N/A) Chloro 251.71 Chloro, tert-butyl carbamate Not specified Cross-coupling intermediate
tert-Butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate (141972-32-9) 2-Aminoethyl 260.34 Linear aminoethyl group Not specified Higher solubility potential
tert-Butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate (439096-97-6) Dicyanovinyl 293.33 Electron-withdrawing cyano groups Not specified Reactive intermediate

Commercial and Research Utility

  • Target Compound : Widely used in pharmaceutical research due to balanced solubility and stability .
  • Analogues: tert-Butyl 3-(propan-2-yl)-1H-indole-1-carboxylate (CAS 2088976-41-2): Simpler isopropyl substituent; lower molecular weight (246.33 g/mol) but lacks functional handles . tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate (218772-62-4): Cyanomethyl group enables click chemistry or nitrile transformations .

Biological Activity

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate, with the CAS number 942148-12-1, is a compound of significant interest due to its potential biological activities. This indole derivative is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

The molecular formula of this compound is C17H24N2O2, with a molecular weight of 288.38 g/mol. Key physical properties include:

  • Boiling Point : Approximately 409.7 °C (predicted)
  • Density : Approximately 1.08 g/cm³ (predicted)
  • pKa : 9.65 (predicted) .

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. The indole structure is known for its ability to act as a scaffold in drug design, particularly for compounds targeting protein kinases and other enzymes involved in signaling pathways.

Inhibitory Activity

Research indicates that derivatives of indole, including this compound, exhibit inhibitory activity against key enzymes such as glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes, including metabolism, cell differentiation, and apoptosis .

Case Studies

Recent studies have evaluated the biological activity of various indole derivatives, highlighting the importance of structural modifications in enhancing potency and selectivity:

  • GSK-3β Inhibition :
    • Compounds structurally similar to this compound have shown promising results as GSK-3β inhibitors with IC50 values in the nanomolar range .
    • The introduction of specific functional groups can significantly affect the inhibitory potency, suggesting a structure–activity relationship (SAR) that can guide future modifications.
  • SARS-CoV Protease Inhibition :
    • Indole derivatives have also been investigated for their potential as inhibitors of the SARS-CoV main protease (3CLpro). The biological assays indicated varying degrees of inhibition, with some compounds demonstrating IC50 values lower than 1 μM .

Data Table: Summary of Biological Activities

Compound NameTarget EnzymeIC50 Value (μM)Reference
This compoundGSK-3β< 0.5
Similar Indole DerivativeSARS-CoV 3CLpro< 1.0
Other Indole DerivativeGSK-3β~0.065

Preparation Methods

Protection of Indole Nitrogen with tert-Butyl Carboxylate

A common approach to protect the indole nitrogen involves reaction with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions. For example, 1-(triisopropylsilyl)-1H-indol-4-yl derivatives can be treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at low temperature (-78 °C) with n-butyllithium as a base to generate the tert-butyl carbamate protected intermediate. After warming to room temperature and quenching, the product is isolated by extraction and purification.

Step Reagents and Conditions Outcome
1 Indole derivative + n-BuLi in THF, -78 °C Lithiation at indole nitrogen
2 Addition of di-tert-butyl dicarbonate (2 equiv) Formation of Boc-protected indole
3 Quenching with saturated NH4Cl, extraction, purification Isolated tert-butyl carbamate

Bromination at the 3-Position of Indole

Selective bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in THF at room temperature. This step is crucial for subsequent nucleophilic substitution or cross-coupling reactions to introduce the aminoalkyl side chain.

Step Reagents and Conditions Outcome
1 Boc-protected indole + NBS in THF, room temperature 3-Bromo-indole derivative
2 Work-up with water, extraction with diethyl ether Purified 3-bromo intermediate

Introduction of the Aminoalkyl Side Chain

The aminoalkyl substituent, specifically the 1-amino-2-methylpropan-2-yl group, can be introduced via nucleophilic substitution or cross-coupling reactions on the 3-bromo intermediate. This typically involves:

  • Using an amine nucleophile or an appropriate protected amino acid derivative.
  • Employing coupling agents or catalysts to facilitate bond formation.
  • Controlling reaction conditions such as solvent, temperature, and time to optimize yield and purity.

While explicit detailed protocols for this exact substitution are scarce, analogous methods for introducing aminoalkyl groups on indole rings involve palladium-catalyzed amination or nucleophilic displacement under mild conditions.

Stereoselective Considerations

The aminoalkyl side chain contains a chiral center at the 1-position. Methods to introduce chirality at this position include:

  • Use of chiral auxiliaries or chiral starting materials such as L-tryptophan derivatives.
  • Asymmetric synthesis techniques like Pictet–Spengler reactions under kinetic control.
  • Enzymatic catalysis or asymmetric hydrogenation approaches to ensure stereoselectivity.

These methods are well-documented in the synthesis of related indole alkaloids and amino-substituted indoles, providing routes to enantiomerically enriched products.

Summary of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature Time Notes
Indole nitrogen Boc protection Di-tert-butyl dicarbonate, n-BuLi, THF -78 °C to RT 3 hours Inert atmosphere (N2), quench with NH4Cl
Bromination at C3 N-bromosuccinimide (NBS), THF Room temperature 1 hour Purification by extraction and drying
Aminoalkyl substitution Aminoalkyl nucleophile, coupling agents/catalysts Variable Variable Conditions optimized for yield and stereochemistry
Stereoselective synthesis Chiral auxiliaries, asymmetric catalysis Variable Variable Optional step for chiral purity

Research Findings and Data

  • Predicted physical properties of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate include a molecular weight of 288.38 g/mol, density approximately 1.08 g/cm³, and boiling point around 410 °C.
  • The compound’s synthesis is documented in patent and chemical supplier databases under CAS 942148-12-1, indicating availability of synthetic intermediates and protocols.
  • Multi-step syntheses of diaminoindoles and related compounds involving protection, halogenation, and amination steps provide a reliable framework for preparing this compound.
  • Advanced stereoselective methods such as Pictet–Spengler reactions and enzymatic catalysis have been successfully applied to related indole derivatives to introduce chirality at the aminoalkyl substituent.

Q & A

What are the common synthetic strategies for tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate?

Answer:
Synthesis typically involves multi-step organic reactions, including halogenation, nucleophilic substitution, and cyclization. For example:

  • Copper-catalyzed decarboxylative trifluoromethylation using CuI and DMEDA in DMF solvent optimizes coupling efficiency (yield: 59%, regioselectivity ratio 3.0:1) .
  • Pictet-Spengler condensation under acidic conditions (e.g., chloroform/acetic acid) forms indole derivatives with confirmed stereochemistry via X-ray crystallography .
  • Protection of reactive amines using tert-butyloxycarbonyl (Boc) groups stabilizes intermediates during nucleophilic substitutions .

Key Conditions Table:

Reaction TypeReagents/CatalystsSolventYield/SelectivityReference
TrifluoromethylationCuI, DMEDA, NaO2CCF2BrDMF59% (3.0:1 ratio)
CyclizationHCl, CHCl3/AcOHCHCl375% isolated

How is this compound characterized in research settings?

Answer:
Characterization combines spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 13C NMR identifies carbonyl resonances (e.g., δ 165.2 ppm for COOEt, δ 149.2 ppm for COOt-Bu) .
  • X-ray Crystallography : SHELX refinement (R factor = 0.046) confirms bond lengths (e.g., N–C = 1.265 Å) and angles (C–N–C = 119.39°) .
  • IR Spectroscopy : C=O stretches at ~1710 cm⁻¹ validate ester/amide functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate

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